molecular formula C6H8N2O B1333219 3,4-Diaminophenol CAS No. 615-72-5

3,4-Diaminophenol

Cat. No. B1333219
Key on ui cas rn: 615-72-5
M. Wt: 124.14 g/mol
InChI Key: OVOZYARDXPHRDL-UHFFFAOYSA-N
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Patent
US06562854B2

Procedure details

A mixture comprising 4-amino-3-nitrophenol (5.0 g, 32.4 mmol), palladium on carbon (10%, 1.0 g) and methanol (50 mL) in a Parr apparatus was hydrogenated at 50 psi for 3 hours, filtered through celite and concentrated in vacuo to provide 3,4-diaminophenol (4.02 g, 91% yield) as a dark solid; MS (PB-PCI) C6H8N2O m/e calc 124.16; found 125 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-])=O>[Pd].CO>[NH2:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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